2,2,3,3,3-Pentafluoro-N-phenylpropanamide
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Overview
Description
2,2,3,3,3-Pentafluoro-N-phenylpropanamide is a fluorinated organic compound with the molecular formula C₉H₆F₅NO It is characterized by the presence of five fluorine atoms attached to the propanamide backbone and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoro-N-phenylpropanamide typically involves the reaction of pentafluoropropionic acid derivatives with aniline. One common method is the reaction of pentafluoropropionyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds under mild conditions, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoro-N-phenylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2,2,3,3,3-Pentafluoro-N-phenylpropanol.
Oxidation: 2,2,3,3,3-Pentafluoropropanoic acid derivatives.
Scientific Research Applications
2,2,3,3,3-Pentafluoro-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoro-N-phenylpropanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its fluorinated structure. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain biological targets, potentially leading to unique biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,3-Pentafluoro-1-propanol
- 2,2,3,3,3-Pentafluoropropionic acid
- 2,2,3,3,3-Pentafluoropropionyl chloride
Uniqueness
2,2,3,3,3-Pentafluoro-N-phenylpropanamide is unique due to the presence of both a phenyl group and multiple fluorine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
718-66-1 |
---|---|
Molecular Formula |
C9H6F5NO |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoro-N-phenylpropanamide |
InChI |
InChI=1S/C9H6F5NO/c10-8(11,9(12,13)14)7(16)15-6-4-2-1-3-5-6/h1-5H,(H,15,16) |
InChI Key |
PZCFMEFXPVPMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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